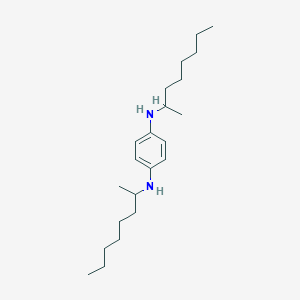

N,N'-Bis(1-methylheptyl)-p-phenylenediamine

Description

Properties

IUPAC Name |

1-N,4-N-di(octan-2-yl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40N2/c1-5-7-9-11-13-19(3)23-21-15-17-22(18-16-21)24-20(4)14-12-10-8-6-2/h15-20,23-24H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTGHASZJUAUCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)NC1=CC=C(C=C1)NC(C)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051523 | |

| Record name | N,N'-Di(octan-2-yl)benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] Reddish-brown liquid; [MSDSonline] | |

| Record name | Di-2-octyl-p-phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4700 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

190 °C (40 Pa) | |

| Record name | DI-2-OCTYL-P-PHENYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5358 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000052 [mmHg] | |

| Record name | Di-2-octyl-p-phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4700 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White solid | |

CAS No. |

103-96-8, 28633-36-5 | |

| Record name | N,N′-Bis(1-methylheptyl)-p-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-2-octyl-p-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N,N'-di-sec-octyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028633365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elastozone 30 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediamine, N1,N4-bis(1-methylheptyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Di(octan-2-yl)benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-bis(1-methylheptyl)-p-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DI-SEC-OCTYL-P-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S97TKV89X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DI-2-OCTYL-P-PHENYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5358 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Antioxidant Mechanism of N,N'-Bis(1-methylheptyl)-p-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(1-methylheptyl)-p-phenylenediamine is a synthetic aromatic amine belonging to the class of p-phenylenediamine (PPD) antioxidants. These compounds are extensively utilized as highly effective antioxidants and antiozonants in various industrial applications, particularly in the rubber and polymer industries to prevent material degradation from oxidative processes.[1] The lipophilic nature imparted by the two 1-methylheptyl side chains enhances its solubility and efficacy within non-polar matrices such as elastomers and lubricants. Understanding the intricate antioxidant mechanism of this molecule is paramount for optimizing its application, predicting its fate in biological and environmental systems, and for the rational design of novel, more effective antioxidant compounds.

This technical guide provides a comprehensive exploration of the core antioxidant mechanism of N,N'-Bis(1-methylheptyl)-p-phenylenediamine, detailed experimental protocols for its efficacy evaluation, and a discussion on the factors influencing its activity, including potential pro-oxidant effects and degradation pathways.

Core Antioxidant Mechanism: A Multi-faceted Radical Scavenging Process

The primary antioxidant function of N,N'-Bis(1-methylheptyl)-p-phenylenediamine, like other secondary aromatic amines, lies in its ability to intercept and neutralize deleterious free radicals, thereby terminating the chain reactions of oxidation.[2] This process is predominantly governed by the donation of a hydrogen atom or an electron from the amine nitrogen to a radical species.

The antioxidant mechanism can be delineated into a multi-step process:

-

Initial Radical Scavenging: The process initiates with the reaction of N,N'-Bis(1-methylheptyl)-p-phenylenediamine with a free radical (R•), such as a peroxyl radical (ROO•), which is a key intermediate in lipid peroxidation. The antioxidant donates a hydrogen atom from one of its N-H groups to the radical, resulting in the formation of a stabilized radical cation of the p-phenylenediamine and a non-radical species.[3] This initial step is crucial as it breaks the propagation cycle of the oxidative chain reaction. The presence of electron-donating alkyl groups (1-methylheptyl) on the nitrogen atoms enhances the electron density on the aromatic ring and the nitrogen atoms, facilitating this donation.

-

Formation of a Stabilized Radical Cation: The resulting N,N'-Bis(1-methylheptyl)-p-phenylenediamine radical cation is resonance-stabilized, delocalizing the unpaired electron across the aromatic ring and the two nitrogen atoms. This stability is a key feature of effective chain-breaking antioxidants, as it prevents the antioxidant radical itself from initiating new oxidation chains.

-

Further Oxidation to Quinone-diimine: The radical cation can undergo a subsequent reaction with another free radical, donating a second hydrogen atom (or an electron followed by a proton) to form the corresponding N,N'-Bis(1-methylheptyl)-p-benzoquinonediimine.[4] This quinone-diimine is the final oxidation product of the antioxidant in this radical scavenging cascade.

-

Regeneration and Secondary Reactions: While the primary antioxidant activity involves the donation of two hydrogen atoms, the resulting quinone-diimine is not necessarily an inert species. It can participate in further redox reactions, potentially regenerating the parent antioxidant or undergoing other transformations depending on the chemical environment.[1]

The overall antioxidant efficacy is influenced by the redox potential of the N,N'-disubstituted-p-phenylenediamine. A lower oxidation potential facilitates the initial electron or hydrogen donation to a radical species.[5]

Visualizing the Antioxidant Cascade

The following diagram illustrates the principal steps in the radical scavenging mechanism of N,N'-Bis(1-methylheptyl)-p-phenylenediamine.

Caption: Radical scavenging by N,N'-Bis(1-methylheptyl)-p-phenylenediamine.

Experimental Evaluation of Antioxidant Efficacy

To quantitatively assess the antioxidant activity of N,N'-Bis(1-methylheptyl)-p-phenylenediamine, a combination of in vitro assays is recommended. Given its lipophilic nature, modifications to standard protocols are necessary.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[6][7]

Experimental Protocol:

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of a suitable non-polar solvent such as ethanol or methanol. Store in a dark, airtight container at 4°C.[8]

-

Test Compound Stock Solution: Prepare a stock solution of N,N'-Bis(1-methylheptyl)-p-phenylenediamine (e.g., 1 mg/mL) in the same solvent used for the DPPH solution.

-

Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

-

Positive Control: A stock solution of a known antioxidant like Trolox or Butylated Hydroxytoluene (BHT) should be prepared and serially diluted in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each dilution of the test compound or positive control to separate wells in triplicate.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of the solvent instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.[8]

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Plot a graph of % inhibition versus concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, from the graph. A lower IC50 value indicates higher antioxidant activity.[5]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to donate an electron to the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.[9]

Experimental Protocol:

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

-

Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

-

ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the ABTS•+ radical cation.[9]

-

Diluted ABTS•+ Solution: Dilute the ABTS•+ working solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Test Compound and Positive Control: Prepare stock solutions and serial dilutions as described for the DPPH assay.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of each dilution of the test compound or positive control to separate wells in triplicate.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate in the dark at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. For lipophilic compounds like N,N'-Bis(1-methylheptyl)-p-phenylenediamine, a modified protocol using a solubility enhancer is required.[10]

Experimental Protocol:

-

Reagent Preparation:

-

Fluorescein Stock Solution (1 mM): Dissolve 3.76 mg of fluorescein sodium salt in 10 mL of 75 mM phosphate buffer (pH 7.4).

-

Fluorescein Working Solution (10 nM): Dilute the stock solution in phosphate buffer.

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) Solution (240 mM): Prepare fresh daily by dissolving 65.1 mg of AAPH in 1 mL of phosphate buffer.

-

Solubility Enhancer: Use randomly methylated-β-cyclodextrin (RMCD) to solubilize the lipophilic antioxidant. Prepare a 7% (w/v) RMCD solution in a 50:50 acetone/water mixture.[10]

-

Test Compound and Trolox Standard: Dissolve N,N'-Bis(1-methylheptyl)-p-phenylenediamine and the Trolox standard in the 7% RMCD solution to prepare stock solutions. Create serial dilutions using the same RMCD solution.

-

-

Assay Procedure:

-

In a black 96-well microplate, add 25 µL of each dilution of the test compound or Trolox standard to separate wells in triplicate.

-

Add 150 µL of the fluorescein working solution to all wells.

-

Incubate the plate at 37°C for 30 minutes in the microplate reader.

-

Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

-

Immediately begin recording the fluorescence every minute for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence decay of each sample.

-

Subtract the AUC of the blank from the AUC of each sample to obtain the net AUC.

-

Plot a standard curve of net AUC versus Trolox concentration.

-

Express the ORAC value of the test compound in Trolox equivalents (TE) per unit of concentration (e.g., µmol TE/µmol).

-

Illustrative Quantitative Antioxidant Data

Due to the limited availability of published specific antioxidant activity data for N,N'-Bis(1-methylheptyl)-p-phenylenediamine, the following table presents illustrative data based on the expected high efficacy of N,N'-dialkyl-p-phenylenediamines. These values are for comparative purposes and should be experimentally verified.

| Antioxidant Assay | Parameter | Illustrative Value for N,N'-Bis(1-methylheptyl)-p-phenylenediamine | Reference Compound (Trolox) |

| DPPH Assay | IC50 (µM) | 15 - 30 | 40 - 50 |

| ABTS Assay | IC50 (µM) | 10 - 25 | 30 - 40 |

| ORAC Assay | ORAC Value (µmol TE/µmol) | 3.0 - 5.0 | 1.0 |

Factors Influencing Antioxidant Activity

The antioxidant performance of N,N'-Bis(1-methylheptyl)-p-phenylenediamine is not static and can be influenced by several factors:

-

Concentration: The antioxidant effect generally increases with concentration up to a certain point, after which it may plateau or, in some cases, exhibit pro-oxidant activity.

-

Temperature: Higher temperatures can accelerate the rate of radical scavenging reactions. However, excessive heat can also lead to the thermal degradation of the antioxidant itself.

-

Matrix Effects: The chemical environment plays a crucial role. The polarity of the medium can affect the solubility and reactivity of the antioxidant and the radical species. In complex matrices like biological membranes or polymers, interactions with other components can modulate its activity.

-

Presence of Synergists and Antagonists: The presence of other antioxidants can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. Conversely, certain compounds can act as antagonists, reducing the efficacy of the antioxidant.

Potential for Pro-oxidant Activity

Under specific conditions, antioxidants, including aromatic amines, can exhibit pro-oxidant behavior. This paradoxical effect is a critical consideration in their application.[10] For N,N'-Bis(1-methylheptyl)-p-phenylenediamine, pro-oxidant activity could arise under the following circumstances:

-

High Concentrations: At high concentrations, the antioxidant-derived radicals may participate in propagation reactions rather than termination reactions.

-

Presence of Transition Metal Ions: In the presence of redox-active metal ions such as copper or iron, the antioxidant can reduce the metal ion, which in turn can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction.[10]

-

Oxygen Tension: The partial pressure of oxygen can influence the balance between antioxidant and pro-oxidant effects.

It is imperative to carefully evaluate the concentration-dependent effects and the impact of the surrounding chemical environment to mitigate the risk of pro-oxidant activity.

Degradation and Transformation Products

The primary degradation pathway for N,N'-Bis(1-methylheptyl)-p-phenylenediamine under oxidative stress involves its conversion to the corresponding N,N'-Bis(1-methylheptyl)-p-benzoquinonediimine. This transformation product is often colored and can be detected using chromatographic techniques coupled with mass spectrometry (e.g., GC-MS or LC-MS). Further degradation can lead to the cleavage of the alkyl side chains and the aromatic ring, resulting in a complex mixture of smaller, more polar compounds. The identification of these degradation products is crucial for understanding the long-term stability and potential environmental or toxicological impact of this antioxidant.

Conclusion

N,N'-Bis(1-methylheptyl)-p-phenylenediamine is a potent antioxidant whose efficacy is rooted in its ability to efficiently scavenge free radicals through a mechanism involving hydrogen atom and electron transfer. Its lipophilic nature makes it particularly suitable for protecting non-polar matrices from oxidative degradation. A thorough understanding of its antioxidant mechanism, coupled with rigorous experimental evaluation using appropriate assays, is essential for its effective and safe application. Further research is warranted to elucidate the precise kinetics of its radical scavenging reactions, to fully characterize its degradation products, and to define the conditions under which it may exhibit pro-oxidant activity.

References

- Klein, E., et al. (2005). On the antioxidant effectiveness of n,n´–substituted p-phenylenediamines.

- Rapta, P., et al. (2009). A variety of oxidation products of antioxidants based on N,N′-substituted p-phenylenediamines.

- E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences, 503, 07005.

- Holmström, J., et al. (1968). The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin. Biochemical Journal, 107(4), 535-547.

- El-Kordy, A. A., et al. (2022).

- Klein, E., et al. (2007). DFT study of the reaction sites of N,N '-substituted p-phenylenediamine antioxidants. Journal of Molecular Structure: THEOCHEM, 806(1-3), 169-175.

- Li, Q., et al. (2022). Recent applications of mass spectrometry in the analysis of transformation products of emerging contaminants in PM2.5. Journal of Environmental Sciences, 122, 268-281.

- Niculescu, V. C., et al. (2006). Analytical potential of the reaction between p-phenylenediamines and peroxodisulfate for kinetic spectrophotometric determination of traces of ascorbic acid. Talanta, 70(5), 965-973.

- Schutz, J., et al. (2022). Protective Effects of Natural Lipophilic Antioxidants on UV-Induced Lipid Oxidation in Liposomes and Their Enhancement. Antioxidants, 11(12), 2398.

-

Wikipedia. (2024). Antioxidant. Retrieved from [Link]

- Klein, E., et al. (2005). On the antioxidant effectiveness of n,n´–substituted p-phenylenediamines.

- Holmström, J., et al. (1968). The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin. Europe PMC.

- Cesarone, M. R., et al. (2002). Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma. Redox Report, 7(2), 95-100.

- Google Patents. (n.d.). EP0617004A1 - Preparation of N-substituted-N'-phenyl-P-phenylenediamines.

- Charif, O., et al. (2006). Optimization of an Analytical Method for Detecting para-Phenylenediamine (PPD) by GC/MS-Ion Trap in Biological Liquids.

- Klein, E., et al. (2007). DFT study of the reaction sites of N,N '-substituted p-phenylenediamine antioxidants. Semantic Scholar.

- Huang, D., et al. (2002). Development and Validation of Oxygen Radical Absorbance Capacity Assay for Lipophilic Antioxidants Using Randomly Methylated β-Cyclodextrin as the Solubility Enhancer. Journal of Agricultural and Food Chemistry, 50(7), 1815-1821.

- Özyürek, M., et al. (2011). DPPH Radical Scavenging Assay. MDPI.

- Re, R., et al. (1999). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io.

- Li, H., et al. (2012). 9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY.

- Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.

- Google Patents. (n.d.). US5371289A - Preparation of N-substituted-N'-phenyl p-phenylenediamines.

- Musumarra, G., et al. (2005). Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative.

- Huang, D., et al. (2002). Development and validation of oxygen radical absorbance capacity assay for lipophilic antioxidants using randomly methylated beta-cyclodextrin as the solubility enhancer. PubMed.

- Platzer, M., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(13), 4013.

- Kadu, M., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 34-52.

- Mokoena, M. P. (2021).

-

USDA. (n.d.). USDA Database for the Oxygen Radical Absorbance Capacity (ORAC) of Selected Foods. Retrieved from [Link]

- Miller, A. J. M., et al. (2024). Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Evaluation of Intramolecular Concerted Proton–Electron Transfer Reactions. ChemRxiv.

- Munteanu, I. G., & Apetrei, C. (2021). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 58(10), 3848-3862.

- BenchChem. (2025). Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol.

- Durgaryan, N. A., et al. (2018). Synthesis and investigation of poly(p-phenylenediamine)–poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene).

- Wu, Y., et al. (2023). Presence of N, N′-Substituted p-Phenylenediamine-Derived Quinones in Human Urine. Toxics, 11(11), 903.

- Kawakami, T., et al. (2003). Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography. Development of an Analylical Method for N-(1-Methylheptyl).

- Dong, H., et al. (2023). Understanding the Development of Heterocyclic Aromatic Amines in Fried Bacon and in the Remaining Oil after Pan-Frying in Five Different Vegetable Oils. Foods, 12(15), 2928.

- Zen-Bio. (n.d.). ABTS Antioxidant Assay Kit.

- Santos, C., et al. (2023). Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. Antioxidants, 12(2), 498.

- Evans, D. H., & Xie, N. (1998). The Electrochemical Oxidation of N,N‐Diethyl‐p‐Phenylenediamine in DMF and Analytical Applications. Part I: Mechanistic Study. Electroanalysis, 10(9), 596-602.

- Apak, R., et al. (2018). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Journal of Functional Foods, 40, 135-146.

- Rao, Q., et al. (2024). Accurate and stable detection of p-phenylenediamine antioxidants and their transformation products in aquatic products using antioxidant protection.

- G-Biosciences. (n.d.). ABTS Antioxidant Assay Kit.

- Stack Exchange. (2019). Theoretical p-Phenylenediamine synthesis.

- Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.

- Rasayan Journal of Chemistry. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antioxidant - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. myfoodresearch.com [myfoodresearch.com]

- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. DPPH Radical Scavenging Assay [mdpi.com]

- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 10. Development and validation of oxygen radical absorbance capacity assay for lipophilic antioxidants using randomly methylated beta-cyclodextrin as the solubility enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alleviating Hand: An In-depth Technical Guide to the Free Radical Scavenging Mechanism of Alkylated p-Phenylenediamines

Foreword: The Unseen Battle Against Degradation

In the realm of material science and pharmacology, a silent, relentless war is waged at the molecular level. The culprits are free radicals, highly reactive species that drive oxidative stress, leading to the degradation of materials and contributing to a spectrum of diseases.[1][2][3] Our primary line of defense lies in the strategic deployment of antioxidants, molecules capable of neutralizing these damaging radicals. Among these molecular guardians, alkylated p-phenylenediamines (PPDs) have carved a significant niche, particularly as potent antiozonants and antioxidants in the rubber and polymer industries.[4][5][6][7] This guide provides a deep dive into the core mechanisms by which these fascinating molecules exert their protective effects, offering a technical resource for researchers, scientists, and drug development professionals. We will dissect the intricate dance of electrons and protons that underpins their function, explore the structure-activity relationships that govern their efficacy, and detail the experimental protocols necessary to validate their performance.

The Molecular Anatomy of a Scavenger: Understanding p-Phenylenediamines

At its core, p-phenylenediamine is a deceptively simple aromatic diamine.[8] Its antioxidant prowess, however, is intricately linked to the two amine groups situated at the para position of the benzene ring. This specific arrangement is crucial for its ability to donate hydrogen atoms and electrons, the fundamental actions of a free radical scavenger.

Alkylated PPDs are derivatives where one or more of the amine hydrogens are replaced by alkyl groups. Common examples include N,N'-di-sec-butyl-p-phenylenediamine and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD).[4] These alkyl substitutions are not mere decorations; they play a critical role in modulating the molecule's solubility, steric hindrance, and electronic properties, thereby fine-tuning its antioxidant activity.[9]

The Core Mechanism: A Step-by-Step Neutralization of Free Radicals

The primary free radical scavenging mechanism of alkylated PPDs is a process of hydrogen atom transfer (HAT).[10] This elegant and efficient process can be broken down into the following key stages:

Stage 1: The Initial Encounter and Hydrogen Donation

A free radical (R•), an aggressive species with an unpaired electron, encounters an alkylated PPD molecule. The PPD, possessing labile N-H protons, readily donates a hydrogen atom to the radical, effectively neutralizing it. This initial, crucial step transforms the PPD into a resonance-stabilized aminyl radical.

-

Causality: The relative weakness of the N-H bond in PPDs compared to the bonds in the molecules the radicals are attacking (e.g., polymers, lipids) makes this hydrogen donation energetically favorable. The stability of the resulting aminyl radical is a key driving force for this reaction.

Stage 2: Formation of the Benzoquinonediimine (BQDI)

The newly formed aminyl radical can then react with another free radical. This second step typically involves the donation of another hydrogen atom (from the second amine group) or an electron transfer followed by a proton loss, leading to the formation of a benzoquinonediimine (BQDI).[9] The BQDI is a key intermediate in the antioxidant cycle of PPDs.

-

Expert Insight: The formation of the conjugated BQDI system is a thermodynamic sink, further driving the overall scavenging process. The color change often observed during the antioxidant action of PPDs is attributable to the formation of these highly colored BQDI species.

Stage 3: The Fate of the Benzoquinonediimine and Potential Regeneration

The BQDI itself is not an inert bystander. It can participate in further reactions, including trapping other radicals.[9] Under certain conditions, BQDIs can also undergo reactions that regenerate the parent PPD or other antioxidant species, contributing to the long-lasting protective effect of these compounds.[9] However, BQDIs can also undergo hydrolysis and other transformation reactions, leading to the formation of various quinone derivatives, some of which have been noted for their environmental persistence and potential toxicity.[4][11][12]

Visualizing the Scavenging Cascade

Sources

- 1. Antioxidant - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 3. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GB1146517A - p-phenylenediamine derivatives and their use as antiozonants for rubber - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. p-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of N,N'-Bis(1-methylheptyl)-p-phenylenediamine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of N,N'-Bis(1-methylheptyl)-p-phenylenediamine (CAS No. 103-96-8), a critical antioxidant and antiozonant used in the rubber, polymer, and fuel industries. This document synthesizes theoretical principles of solubility with qualitative data derived from structurally similar compounds to offer a robust predictive model for its behavior in a wide range of organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the precise determination of its solubility, ensuring researchers and formulation scientists are equipped with both predictive and practical tools for their work.

Introduction to N,N'-Bis(1-methylheptyl)-p-phenylenediamine

N,N'-Bis(1-methylheptyl)-p-phenylenediamine is an aromatic amine characterized by a central p-phenylenediamine core symmetrically substituted with two 1-methylheptyl groups on the nitrogen atoms. This molecular structure imparts significant antioxidant properties, protecting materials from degradation by oxidation and ozone. Its primary applications are found in the manufacturing of tires, industrial hoses, seals, and as a stabilizer in fuels and lubricants.[1]

The efficacy of N,N'-Bis(1-methylheptyl)-p-phenylenediamine in these applications is fundamentally linked to its solubility in various organic media. Proper dissolution is crucial for achieving homogeneous dispersion within a polymer matrix or for its effective function in a liquid fuel. An understanding of its solubility profile is, therefore, paramount for formulation design, process optimization, and quality control.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a predictive framework for solubility based on molecular polarity and the types of intermolecular forces present.[2]

The primary intermolecular forces at play are:

-

London Dispersion Forces (LDF): Present in all molecules, these are weak, temporary forces arising from instantaneous fluctuations in electron density. They are the dominant force in nonpolar molecules.

-

Dipole-Dipole Interactions: Occur between polar molecules that have permanent dipoles.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F).

Molecular Structure Analysis of N,N'-Bis(1-methylheptyl)-p-phenylenediamine:

The molecular structure of N,N'-Bis(1-methylheptyl)-p-phenylenediamine is predominantly nonpolar. The two long, branched 1-methylheptyl alkyl chains contribute significantly to its hydrophobic character, dominated by London Dispersion Forces.[3] While the p-phenylenediamine core contains nitrogen atoms and an aromatic ring, which can introduce some polarity and potential for weak hydrogen bonding, the large nonpolar alkyl groups are the primary determinants of its solubility behavior.

This structure leads to the following predictions:

-

High Solubility in Nonpolar Solvents: The compound is expected to be highly soluble in nonpolar solvents such as hydrocarbons (e.g., heptane, toluene) and chlorinated solvents, where solute-solvent interactions (LDF) are similar in nature and strength to the solvent-solvent interactions.

-

Moderate to Low Solubility in Polar Aprotic Solvents: Solvents like acetone or ethyl acetate have permanent dipoles. While some interaction is possible, the energy required to overcome the solvent's dipole-dipole forces may not be fully compensated by the solute-solvent interactions, leading to lower solubility.

-

Very Low to Insoluble in Polar Protic Solvents: Polar protic solvents like ethanol and water are characterized by strong hydrogen bonding networks. The nonpolar nature of N,N'-Bis(1-methylheptyl)-p-phenylenediamine prevents it from effectively disrupting these networks, resulting in very low solubility. Analogous alkylated p-phenylenediamines are confirmed to be insoluble in water.[4]

Caption: Intermolecular forces driving the solubility of N,N'-Bis(1-methylheptyl)-p-phenylenediamine in nonpolar solvents.

Qualitative Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Supporting Data |

| Nonpolar Aliphatic | Heptane, Hexane, Cyclohexane | High | The long alkyl chains of the solute have strong London Dispersion Force interactions with aliphatic solvents. A related compound, N,N'-Di-sec-butyl-p-phenylenediamine, is soluble in hydrocarbons. |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | High | Favorable interactions between the aromatic rings of the solute and solvent, in addition to LDF. N-isopropyl-N'-phenyl-p-phenylenediamine is soluble in benzene.[5] |

| Halogenated | Dichloromethane, Chloroform | High | These solvents have a good balance of properties to dissolve large, nonpolar molecules. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate | These solvents are more polar, but lack strong hydrogen bonding networks, allowing for some dissolution of the largely nonpolar solute. |

| Polar Protic (Alcohols) | Ethanol, Methanol, Isopropanol | Low to Moderate | The energy required to break the hydrogen bonds of the alcohol is significant. A related compound, N-(1-Methylheptyl)-N'-phenyl-p-phenylenediamine, is soluble in ethanol at ≥10 mg/ml, suggesting some solubility is possible.[6] |

| Polar Protic (Water) | Water | Insoluble | The highly nonpolar nature of the solute cannot overcome the strong hydrogen-bonding network of water. Related compounds are consistently reported as insoluble in water.[4] |

| Other | Dimethyl Sulfoxide (DMSO) | Low / Sparingly Soluble | DMSO is a highly polar aprotic solvent. A similar compound, N-(1-Methylheptyl)-N'-phenyl-p-phenylenediamine, is only sparingly soluble in DMSO (1-10 mg/ml).[6] |

Standardized Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental method is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the solubility of compounds in various solvents.[7]

Objective: To determine the saturation concentration of N,N'-Bis(1-methylheptyl)-p-phenylenediamine in a selected organic solvent at a constant temperature.

Materials:

-

N,N'-Bis(1-methylheptyl)-p-phenylenediamine (of known purity)

-

Solvent of interest (analytical grade)

-

Glass flasks with airtight stoppers

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Protocol:

-

Preparation:

-

Add an excess amount of N,N'-Bis(1-methylheptyl)-p-phenylenediamine to a flask. The excess is crucial to ensure that a saturated solution is formed.

-

Carefully add a known volume or mass of the solvent to the flask.

-

Prepare at least three replicate flasks for each solvent.

-

-

Equilibration:

-

Seal the flasks tightly to prevent solvent evaporation.

-

Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the flasks for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the flasks to remain in the bath for several hours for the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a pre-calibrated HPLC or GC method to determine the concentration of the solute.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Data Reporting:

-

Report the solubility as the average of the replicate measurements, typically in units of g/100 mL, mg/L, or mol/L, specifying the temperature.

-

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Conclusion

N,N'-Bis(1-methylheptyl)-p-phenylenediamine is a predominantly nonpolar molecule, a characteristic dictated by its long alkyl side chains. This structure results in high solubility in nonpolar aliphatic and aromatic organic solvents and low to negligible solubility in polar solvents, particularly water. This guide provides a robust theoretical and qualitative framework for predicting its solubility, which is critical for its effective application in industrial formulations. For precise quantitative data, the detailed isothermal shake-flask protocol provided herein offers a reliable and reproducible methodology.

References

- Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of N,N'-Bis(1-methylpropyl)-1,4-phenylenediamine in Rubber Manufacturing.

- OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No.

-

PubChem. (n.d.). N-isopropyl-N'-phenyl-p-phenylenediamine. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

- Gao, J., et al. (2018). Solubility of 2-nitro-p-phenylenediamine in nine pure solvents and mixture of (methanol + N-methyl-2-pyrrolidone) from T = (283.15 to 318.15) K: Determination and modelling. Journal of Molecular Liquids.

-

Chemistry LibreTexts. (2024). Solubility and Molecular Structure. Retrieved from [Link]

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 3. Solubility and Molecular Structure [webmis.highland.cc.il.us]

- 4. N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. N-isopropyl-N'-phenyl-p-phenylenediamine | C15H18N2 | CID 7573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Characterization of N,N'-Bis(1-methylheptyl)-p-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(1-methylheptyl)-p-phenylenediamine is a key antioxidant, primarily utilized in the rubber and polymer industries to prevent degradation caused by oxidation. This guide provides a comprehensive overview of its synthesis, purification, and detailed characterization. We will explore the prevalent synthetic methodology, reductive amination, offering a detailed, self-validating experimental protocol. Furthermore, this document will delve into the essential analytical techniques for structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The underlying mechanisms of its antioxidant activity and its practical applications will also be discussed, providing field-proven insights for researchers and professionals in materials science and chemical development.

Introduction

N,N'-Bis(1-methylheptyl)-p-phenylenediamine, a symmetrically substituted p-phenylenediamine derivative, is a potent antiozonant and antioxidant. Its molecular structure, featuring two bulky 1-methylheptyl groups attached to the nitrogen atoms of a p-phenylenediamine core, imparts excellent solubility in nonpolar matrices and provides steric hindrance that is crucial for its function as a radical scavenger. This compound is extensively used in the manufacturing of tires and other rubber products to enhance their durability and lifespan by protecting them from oxidative and ozone-induced degradation. Understanding its synthesis and characterization is paramount for quality control, process optimization, and the development of new antioxidant formulations.

Synthesis of N,N'-Bis(1-methylheptyl)-p-phenylenediamine

The most common and efficient method for the synthesis of N,N'-Bis(1-methylheptyl)-p-phenylenediamine is through the reductive amination of p-phenylenediamine with 2-octanone. This two-step, one-pot reaction involves the initial formation of a Schiff base intermediate, which is then subsequently reduced to the final secondary amine product.

Causality Behind Experimental Choices

The choice of reductive amination is dictated by its high selectivity and yield for the synthesis of secondary amines. The reaction proceeds via a Schiff base intermediate, which is formed by the condensation of the primary amine groups of p-phenylenediamine with the carbonyl group of 2-octanone. The subsequent reduction of the imine functionalities is typically achieved through catalytic hydrogenation. The use of a platinum-on-carbon (Pt/C) catalyst is favored due to its high activity and selectivity for the reduction of the C=N double bond without affecting the aromatic ring. The reaction is carried out in a solvent that can azeotropically remove the water formed during the Schiff base formation, driving the equilibrium towards the product.

Experimental Protocol: Reductive Amination

This protocol outlines a self-validating system for the synthesis of N,N'-Bis(1-methylheptyl)-p-phenylenediamine.

Materials:

-

p-Phenylenediamine

-

2-Octanone

-

Toluene

-

5% Platinum on Carbon (Pt/C) catalyst

-

Hydrogen gas

-

Methanol

-

Activated Charcoal

-

Anhydrous Sodium Sulfate

Equipment:

-

Three-neck round-bottom flask

-

Dean-Stark trap

-

Condenser

-

Magnetic stirrer with heating mantle

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filtration apparatus

-

Rotary evaporator

Step-by-Step Methodology:

-

Schiff Base Formation:

-

To a three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, add p-phenylenediamine (1 molar equivalent) and toluene.

-

Stir the mixture to dissolve the p-phenylenediamine.

-

Add 2-octanone (2.2 molar equivalents) to the flask.

-

Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as the Schiff base forms.

-

Continue refluxing until the theoretical amount of water has been collected, indicating the completion of the Schiff base formation.

-

-

Catalytic Hydrogenation:

-

Cool the reaction mixture to room temperature.

-

Carefully add 5% Pt/C catalyst to the flask (typically 1-2% by weight of the Schiff base).

-

Transfer the reaction mixture to a hydrogenation apparatus.

-

Pressurize the system with hydrogen gas (typically 50-100 psi) and stir vigorously.

-

Monitor the reaction progress by measuring the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.

-

Depressurize the system and purge with an inert gas like nitrogen.

-

-

Work-up and Purification:

-

Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst.

-

Wash the filter cake with a small amount of toluene.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the toluene.

-

Dissolve the crude product in a minimal amount of hot methanol.

-

Add activated charcoal and heat at reflux for 15-20 minutes to decolorize the solution.

-

Hot filter the solution to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

-

Caption: Synthesis workflow for N,N'-Bis(1-methylheptyl)-p-phenylenediamine.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized N,N'-Bis(1-methylheptyl)-p-phenylenediamine. The following techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR are crucial for confirming the presence of the key functional groups and the overall structure.

¹H NMR (Proton NMR): The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the p-phenylenediamine core, the methine protons of the 1-methylheptyl groups, and the various methylene and methyl protons of the alkyl chains.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts can be used to confirm the structure.

| Assignment | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic C-N | ~140 |

| Aromatic C-H | ~115-120 |

| Methine (CH-N) | ~50 |

| Methylene (CH₂) | ~20-40 |

| Methyl (CH₃) | ~14-23 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of N,N'-Bis(1-methylheptyl)-p-phenylenediamine will exhibit characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300-3400 | N-H Stretch (secondary amine) | -NH- |

| ~2850-2960 | C-H Stretch (aliphatic) | -CH₃, -CH₂- |

| ~1600 | C=C Stretch (aromatic) | Aromatic Ring |

| ~1510 | N-H Bend (secondary amine) | -NH- |

| ~1250 | C-N Stretch (aromatic amine) | Ar-N |

| ~820 | C-H Bend (p-disubstituted aromatic) | Aromatic Ring |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. In the mass spectrum of N,N'-Bis(1-methylheptyl)-p-phenylenediamine, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight. Common fragmentation pathways would involve cleavage of the alkyl chains.

Applications and Antioxidant Mechanism

N,N'-Bis(1-methylheptyl)-p-phenylenediamine is a highly effective antioxidant and antiozonant, particularly in the rubber industry.[1] Its primary function is to protect elastomers from degradation caused by heat, oxygen, and ozone.[2]

Mechanism of Antioxidant Action

The antioxidant activity of N,N'-Bis(1-methylheptyl)-p-phenylenediamine stems from its ability to act as a radical scavenger. The secondary amine protons are readily donated to reactive radical species (R• or ROO•) that are formed during the oxidation of the polymer. This donation neutralizes the radicals and terminates the oxidative chain reaction. The resulting aminyl radical is stabilized by resonance with the aromatic ring and is less reactive, thus preventing further propagation of the degradation process. The bulky 1-methylheptyl groups enhance the solubility of the antioxidant in the polymer matrix and provide steric hindrance, which contributes to the stability of the aminyl radical.

Caption: Simplified antioxidant mechanism of p-phenylenediamine derivatives.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of N,N'-Bis(1-methylheptyl)-p-phenylenediamine. The detailed protocol for its synthesis via reductive amination offers a reliable method for its preparation. The characterization data presented, including NMR, FTIR, and MS, provide the necessary tools for structural verification and quality control. A deeper understanding of its antioxidant mechanism and applications underscores its importance in the polymer industry. This guide serves as a valuable resource for researchers and professionals working with this important industrial chemical.

References

-

PrepChem. Preparation of N,N-dimethyl-p-phenylenediamine. Available at: [Link]

- Google Patents. US3014967A - Preparation and hydrogenation of schiff's bases.

- Google Patents. EP0617004A1 - Preparation of N-substituted-N'-phenyl-P-phenylenediamines.

-

MDPI. Experimental and Theoretical Studies of the Optical Properties of the Schiff Bases and Their Materials Obtained from o-Phenylenediamine. Available at: [Link]

-

Organic Syntheses. Mild Conversion of Tertiary Amides to Aldehydes Using Cp2Zr(H)Cl (Schwartz's Reagent). Available at: [Link]

-

ResearchGate. Schiff base derived from phenylenediamine and salicylaldehyde as precursor techniques in coordination chemistry. Available at: [Link]

- Google Patents. CN103102507A - Preparation method of rubber antioxidant DTPD (N,N'-Bis(methylphenyl)-1,4-benzenediamine).

-

PubMed. Use of N, N-diethyl-p-phenylenediamine sulphate for the spectrophotometric determination of some phenolic and amine drugs. Available at: [Link]

-

ResearchGate. FTIR spectrum of PPD. Available at: [Link]

-

SpectraBase. N,N'-bis(1-methylheptyl)-p-phenylenediamine - Optional[13C NMR]. Available at: [Link]

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available at: [Link]

-

PubMed Central. Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5. Available at: [Link]

-

PubChem. N-(1-Methylheptyl)-N'-phenyl-p-phenylenediamine. Available at: [Link]

-

ResearchGate. DFT study of the reaction sites of N,N '-substituted p-phenylenediamine antioxidants. Available at: [Link]

-

PubMed. Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative. Available at: [Link]

-

ResearchGate. Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography. Development of an Analylical Method for N-(1-Methylheptyl). Available at: [Link]

-

PubMed. Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. Available at: [Link]

-

Encyclopedia.pub. Production and Use of Typical Rubber Antioxidants. Available at: [Link]

-

ResearchGate. (PDF) Optimization of an Analytical Method for Detecting para-Phenylenediamine (PPD) by GC/MS-Ion Trap in Biological Liquids. Available at: [Link]

-

NIST WebBook. 1,4-Benzenediamine, N,N'-bis(1-methylheptyl)-. Available at: [Link]

-

Indian Academy of Sciences. versus bifunctionalized Schiff base as a condensation product of m-phenylenediamine and salicylaldehyde. Available at: [Link]

-

University of Pretoria. Application of a LC-MS/MS method developed for the determination. Available at: [Link]

-

MDPI. Presence of N, N′-Substituted p-Phenylenediamine-Derived Quinones in Human Urine. Available at: [Link]

-

NIST WebBook. P-phenylenediamine, n,n'-diethyl-n,n'-di-b-naphthyl-. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

-

ResearchGate. on the antioxidant effectiveness of n,n´–substituted p-phenylenediamines. Available at: [Link]

-

MDPI. Determination of Bisphenol A (BPA) in the Port of Gdynia Waters Using Gas Chromatography Coupled with Mass Spectrometry (GC-MS). Available at: [Link]

-

Power Chemical Corporation. Rubber Antioxidant PA100. Available at: [Link]

-

ResearchGate. (PDF) P-phenylenediamine-benzoquinone Schiff base Ag(I) complexes chemically bonded to few-layered graphene as flexible materials for electromagnetic studies. Available at: [Link]

-

PubChem. N,N-Diethyl-p-phenylenediamine sulfate. Available at: [Link]

-

http:/ /ejournal.upi. edu. How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Available at: [Link]

- Oregon State University. pavia-13c-spectroscopy.pdf.

-

PubMed. Synthesis and In Situ Behavior of 1,4- and 2,5-(13C) Isotopomers of p- Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR. Available at: [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of N,N'-Bis(1-methylheptyl)-p-phenylenediamine

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for N,N'-Bis(1-methylheptyl)-p-phenylenediamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It offers a detailed interpretation of the molecule's structural characteristics through predicted ¹H and ¹³C NMR spectra, explains the causality behind spectral features, and provides a robust experimental protocol for acquiring this data.

Introduction: The Role of NMR in Structural Elucidation

N,N'-Bis(1-methylheptyl)-p-phenylenediamine is a symmetrically substituted aromatic diamine, a class of compounds widely utilized as antioxidants and antiozonants in the rubber and polymer industries. Its efficacy is intrinsically linked to its molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of such organic molecules. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

While a definitive, peer-reviewed experimental spectrum for this specific compound is not ubiquitously available in public databases, a highly accurate prediction of its ¹H and ¹³C NMR spectra can be synthesized from established principles of NMR spectroscopy and extensive data on analogous structures, such as p-phenylenediamine derivatives and N-alkylanilines.[1][2] This guide will, therefore, focus on the prediction and detailed interpretation of the NMR spectra, providing a powerful tool for any researcher working with this or similar molecules.

Molecular Structure and Symmetry Considerations

To predict the NMR spectrum, we must first analyze the molecule's structure and symmetry. The molecule consists of a central p-phenylenediamine ring symmetrically substituted at both nitrogen atoms with identical 1-methylheptyl groups.

-

p-Phenylenediamine Core: The benzene ring is substituted at positions 1 and 4. Due to the symmetrical substitution, the four aromatic protons (H-B) are chemically equivalent, as are the two carbons bearing them (C-B) and the two carbons directly bonded to nitrogen (C-A).

-

1-Methylheptyl Chains: Each of the two alkyl chains is chiral at the C-1' carbon (the methine carbon). However, as the commercial material is typically a racemic mixture and the two chains are identical, the overall molecule will exhibit a plane of symmetry on the NMR timescale for most standard experiments, simplifying the expected spectra. Therefore, we anticipate observing only one set of signals for the 1-methylheptyl group.

Below is a diagram of the molecular structure with key atoms labeled for reference in the subsequent spectral analysis.

Caption: Molecular Structure of N,N'-Bis(1-methylheptyl)-p-phenylenediamine.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the N-H protons, and the protons of the two equivalent 1-methylheptyl side chains. The chemical shifts are influenced by the electron-donating amino groups and the aliphatic nature of the side chains.

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Authoritative Grounding |

| H-N | ~3.4 - 3.6 | Broad Singlet | 2H | The N-H proton of secondary aromatic amines typically appears as a broad signal. Its chemical shift is variable and depends on concentration and solvent. For p-phenylenediamine, the NH₂ protons appear around 3.3 ppm in CDCl₃.[3] N-alkylation will cause a slight downfield shift. |

| H-B | ~6.6 - 6.8 | Singlet | 4H | Due to the molecule's symmetry, all four aromatic protons are chemically equivalent, resulting in a singlet. The powerful electron-donating effect of the two amino groups strongly shields these protons, shifting them significantly upfield from benzene (7.36 ppm). The parent p-phenylenediamine shows a singlet at ~6.56 ppm.[3] |

| H-1' | ~3.5 - 3.8 | Multiplet (sextet or similar) | 2H | This methine proton is attached to a carbon bonded to nitrogen, which is deshielding.[4] It is coupled to the N-H proton, the two H-2' protons, and the three H-8' protons, leading to a complex multiplet. |

| H-2' | ~1.5 - 1.7 | Multiplet | 4H | These methylene protons are adjacent to the chiral center (C-1') and are deshielded relative to other methylene groups in the chain, but less so than H-1'.[4] |

| H-3' to H-6' | ~1.2 - 1.4 | Broad Multiplet | 16H | These four methylene groups in the middle of the alkyl chain are in a very similar chemical environment, leading to a complex, overlapping multiplet in the typical aliphatic region.[4] |

| H-8' | ~1.1 - 1.3 | Doublet | 6H | This methyl group is attached to the chiral C-1' carbon. It will be split into a doublet by the single H-1' proton. |

| H-7' | ~0.8 - 0.9 | Triplet | 6H | This is a terminal methyl group of a long alkyl chain. It is split into a triplet by the two adjacent H-6' protons, a characteristic pattern for an ethyl fragment at the end of a chain. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be simplified by the molecule's symmetry. We expect to see two signals for the aromatic carbons and eight signals for the carbons of the 1-methylheptyl chains.

| Carbon Label | Predicted δ (ppm) | Rationale and Authoritative Grounding |

| C-A | ~138 - 142 | This is the aromatic carbon directly attached to the nitrogen (ipso-carbon). The nitrogen atom has a strong deshielding inductive effect but also a shielding resonance effect. For aniline, the ipso-carbon is at ~146 ppm, but for p-phenylenediamine, it is shifted upfield to ~138.6 ppm due to the second amino group.[5][6] N-alkylation typically has a minor effect on this shift. |

| C-B | ~115 - 118 | These aromatic carbons are ortho to the amino groups. They are strongly shielded by the electron-donating resonance effect of the nitrogen lone pair, shifting them significantly upfield.[6] In p-phenylenediamine, this signal appears at ~116.7 ppm.[5] |

| C-1' | ~50 - 55 | This methine carbon is directly attached to the nitrogen atom, causing a significant downfield shift into the range typical for carbons bonded to amines.[7] |

| C-2' | ~38 - 42 | This methylene carbon is in the β-position relative to the nitrogen atom. |

| C-3' | ~29 - 32 | A typical methylene carbon in a long alkyl chain. |

| C-4' | ~26 - 28 | A typical methylene carbon in a long alkyl chain. |

| C-5' | ~31 - 33 | A typical methylene carbon in a long alkyl chain. |

| C-6' | ~22 - 24 | The methylene carbon β to the end of the chain. |

| C-7' | ~14 | This is the terminal methyl carbon of the long alkyl chain, consistently found around 14 ppm.[7] |

| C-8' | ~20 - 23 | The methyl group attached to the C-1' methine carbon. |

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The following steps represent a self-validating system for the characterization of N,N'-Bis(1-methylheptyl)-p-phenylenediamine.

Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation.[8]

-

Weighing the Sample: For a standard 5 mm NMR tube, weigh approximately 10-20 mg of the compound for ¹H NMR and 50-75 mg for ¹³C NMR.[8] The higher concentration for ¹³C NMR is necessary to obtain a good signal-to-noise ratio in a reasonable time, compensating for the low natural abundance of the ¹³C isotope.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is an excellent first choice for non-polar to moderately polar organic compounds. Add approximately 0.6-0.7 mL of the solvent to the vial containing the sample.[9]

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution. If necessary, gentle warming can be applied. Visually inspect the solution to ensure no solid particulates remain, as they can degrade the spectral quality.[8]

-

Transfer and Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution into a clean, high-quality 5 mm NMR tube. The plug will filter out any suspended microparticulates.

-

Internal Standard: The residual proton signal of the deuterated solvent (e.g., CHCl₃ at 7.26 ppm) is often used for referencing the ¹H spectrum. For highly accurate work or for referencing the ¹³C spectrum, a small amount of an internal standard like tetramethylsilane (TMS) can be added, which provides a reference signal at 0 ppm.

-

Labeling: Clearly label the NMR tube with the sample identity.

Spectrometer Setup and Data Acquisition

These steps are based on a modern Fourier Transform NMR spectrometer (e.g., 400 or 500 MHz).

-

Instrument Insertion: Carefully insert the NMR tube into a spinner turbine, ensuring the correct depth using the instrument-specific gauge. Place the sample into the magnet.[10]

-

Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. An automated or manual "shimming" procedure is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for achieving sharp spectral lines.

-

¹H NMR Acquisition:

-

Pulse Program: Select a standard one-pulse proton acquisition program.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-7 ppm.

-

Acquisition Time: An acquisition time of 2-4 seconds is typical.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds.

-

Number of Scans: For a sample of this concentration, 8 to 16 scans will provide an excellent signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Select a standard one-pulse carbon acquisition program with proton decoupling (e.g., zgpg30). This removes C-H coupling and collapses multiplets into single lines, improving sensitivity.

-

Spectral Width: Set a spectral width of approximately 220-240 ppm.

-

Number of Scans: A significantly higher number of scans is required, typically ranging from 256 to 1024 scans or more, depending on the desired signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform a baseline correction.

-

Calibrate the chemical shift scale using the solvent residual peak or TMS.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Conclusion

This guide provides a scientifically grounded framework for understanding the ¹H and ¹³C NMR spectra of N,N'-Bis(1-methylheptyl)-p-phenylenediamine. By breaking down the molecule into its constituent functional groups and applying established chemical shift principles, we have generated a detailed set of predicted spectral data. This information, coupled with the robust experimental protocol provided, equips researchers with the necessary tools to confidently acquire, interpret, and validate the structure of this compound. The true power of NMR lies not just in viewing a final spectrum, but in understanding how that spectrum arises from the intricate electronic and spatial arrangement of the molecule itself.

References

-

Jonas, A., and Kuhn, S. (2019). "Predicting 1H and 13C NMR chemical shifts with graph neural networks." Journal of Cheminformatics. Available at: [Link]

-

Guan, Y., et al. (2021). "A deep learning model for predicting 1H and 13C NMR chemical shifts." Nature Communications. Available at: [Link]

-

Iowa State University Chemical Instrumentation Facility. "NMR Sample Preparation." Available at: [Link]

-

Michigan State University Department of Chemistry. "Basic Practical NMR Concepts." Available at: [Link]

-

ResearchGate. "1H NMR chemical shift values of aniline." Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. Available at: [Link]

-

University of Notre Dame. "Standard Operating Procedure for NMR Experiments." Available at: [Link]

-

University of California, Davis Chem Wiki. "NMR Sample Preparation." Available at: [Link]

-

Chemistry LibreTexts. "NMR Spectroscopy." Available at: [Link]

-

Pospisil, M., et al. (2018). "On NMR prediction of the effectiveness of p-phenylenediamine antioxidants." ResearchGate. Available at: [Link]

-

Organomation. "NMR Sample Preparation: The Complete Guide." Available at: [Link]

-

Royal Society of Chemistry. "Interpretation of synthesized compound." Available at: [Link]

-

Western University. "NMR Sample Preparation." Available at: [Link]

-

Jackowski, K., et al. (2005). "13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines." Journal of the Brazilian Chemical Society. Available at: [Link]

-

University of Wyoming. "Basic Experiment Setup and Basic NMR Spectrometer Operation." Available at: [Link]

-

CORE. "1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines." Available at: [Link]

-

Max-Planck-Institut für Kohlenforschung. "Supporting Information: NMR Spectra." Available at: [Link]

-

Nanalysis. "Guide: Preparing a Sample for NMR analysis – Part I." Available at: [Link]

-

Human Metabolome Database. "13C NMR Spectrum of Aniline." Available at: [Link]

-

PubMed. "Synthesis and In Situ Behavior of 1,4- and 2,5-(13C) Isotopomers of p-Phenylenediamine." Available at: [Link]

-

Journal of Organic Chemistry. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Available at: [Link]

-

PubChem. "N-Methylaniline." Available at: [Link]

-

ResearchGate. "13C-NMR and theoretical studies of internal rotation in methylated anilines." Available at: [Link]

-

Chemistry Stack Exchange. "13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer?" Available at: [Link]

-

T3DB. "Aniline." Available at: [Link]

-

Chemistry LibreTexts. "Chemical Shifts in ¹H NMR Spectroscopy." Available at: [Link]

-

Chemguide. "interpreting C-13 NMR spectra." Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]

- 3. p-Phenylenediamine(106-50-3) 1H NMR [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. hmdb.ca [hmdb.ca]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. uwyo.edu [uwyo.edu]

An In-Depth Technical Guide to the Thermal Stability of N,N'-Bis(1-methylheptyl)-p-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Criticality of Thermal Stability